

Technical Guide: Physicochemical Characterization of 2-chloro-9-methyl-9H-purine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chloro-9-methyl-9H-purine

Cat. No.: B1588304

[Get Quote](#)

An In-depth Analysis of its Melting Point and Physical State for Research and Development Applications

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of **2-chloro-9-methyl-9H-purine**, with a primary focus on its melting point and solid-state characteristics. Intended for researchers, chemists, and professionals in drug development, this document synthesizes empirical data with theoretical principles to offer a robust understanding of this key synthetic intermediate. We will explore the structural attributes that dictate its physical state, present a detailed methodology for accurate melting point determination, and discuss the implications of these properties in a laboratory and manufacturing context. This guide is grounded in authoritative data to ensure scientific integrity and practical applicability.

Introduction to 2-chloro-9-methyl-9H-purine

2-chloro-9-methyl-9H-purine is a substituted purine derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in drug discovery, appearing in numerous therapeutic agents. The strategic placement of a chloro group at the 2-position and a methyl group at the 9-position of the purine ring creates a versatile intermediate for further functionalization, enabling the synthesis of a wide array of more complex molecules with potential biological activity.^{[1][2]} Understanding the fundamental physicochemical properties of

this compound, such as its melting point and physical state, is a critical first step for its effective use in any research or development setting.

Core Physicochemical Properties

The physical state and melting point of a compound are direct manifestations of its molecular structure and the intermolecular forces at play. For **2-chloro-9-methyl-9H-purine**, these properties are well-defined and critical for handling, storage, and reaction setup.

Physical State

Under standard laboratory conditions, **2-chloro-9-methyl-9H-purine** exists as a solid. A synthesis procedure for the compound describes the final product as a "white solid".^[3] This solid nature is typical for purine derivatives of similar molecular weight, which can pack efficiently into a crystal lattice.

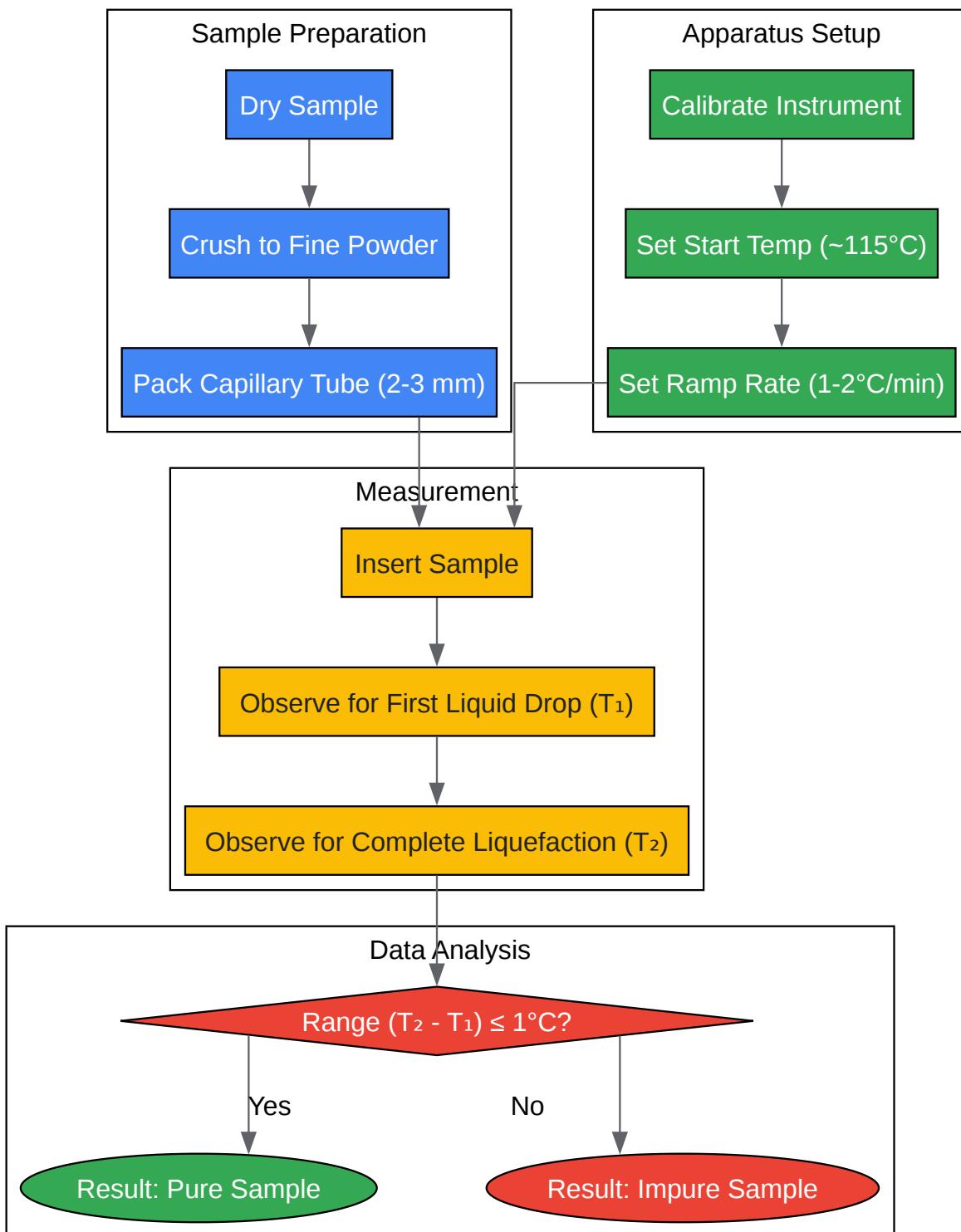
Melting Point

The melting point is a definitive and readily measurable physical constant for a pure crystalline solid. It provides a reliable indicator of purity; impurities typically depress and broaden the melting range. The established melting point for **2-chloro-9-methyl-9H-purine** is presented in the table below.

Property	Value	Source
CAS Number	2346-73-8	[4]
Molecular Formula	C ₆ H ₅ CIN ₄	[4]
Molecular Weight	168.58 g/mol	[5]
Physical Appearance	White Solid	[3]
Melting Point	129-130 °C	[4]

Experimental Protocol: Melting Point Determination

To ensure the identity and purity of **2-chloro-9-methyl-9H-purine** in a laboratory setting, a precise melting point determination is essential. The following protocol outlines a standard, self-


validating methodology using a digital melting point apparatus.

Step-by-Step Methodology

- Sample Preparation:
 - Ensure the **2-chloro-9-methyl-9H-purine** sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
 - Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface. Proper packing is crucial for efficient heat transfer.
- Apparatus Setup:
 - Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.
 - Set the starting temperature to approximately 115-120 °C, which is 10-15 °C below the expected melting point of 129 °C.
 - Set a slow ramp rate, typically 1-2 °C per minute. A slow rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, yielding an accurate melting range.
- Measurement:
 - Insert the packed capillary tube into the heating block of the apparatus.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T_2).
- Interpretation:

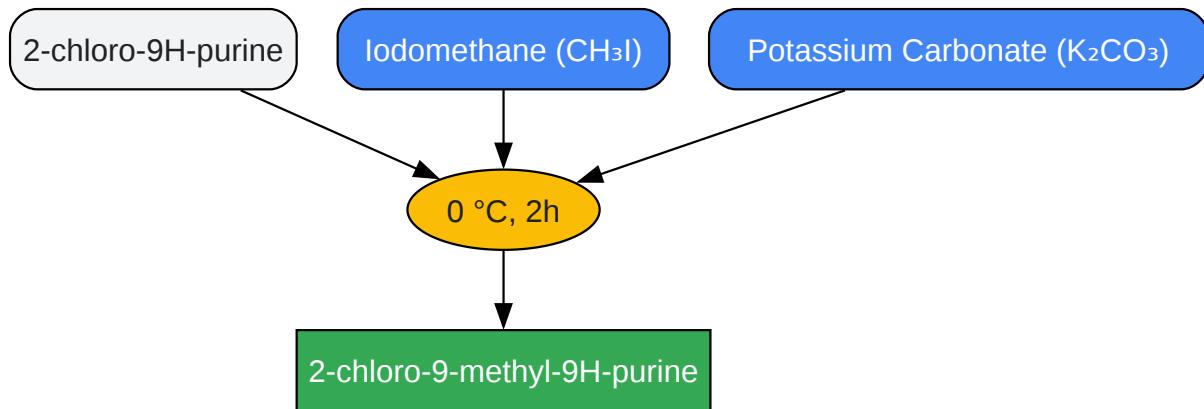
- The melting range is reported as $T_1 - T_2$.
- For a pure sample of **2-chloro-9-methyl-9H-purine**, this range should be narrow (typically ≤ 1 °C) and fall within the literature value of 129-130 °C.[4]
- A broad melting range (e.g., > 2 °C) or a depressed value suggests the presence of impurities.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Structural Basis for Physicochemical Properties


The melting point of 129-130 °C and the solid state of **2-chloro-9-methyl-9H-purine** are direct consequences of its molecular architecture.

- Planarity and Stacking: The purine ring system is aromatic and largely planar. This planarity allows for efficient crystal packing through π - π stacking interactions between the rings of adjacent molecules.
- Dipole-Dipole Interactions: The presence of electronegative nitrogen atoms and a chlorine atom creates permanent dipoles within the molecule. These lead to dipole-dipole interactions in the solid state, which contribute significantly to the lattice energy and require substantial thermal energy to overcome.
- Absence of Hydrogen Bonding: Unlike unsubstituted purine or its isomers with N-H protons, the 9-methyl group in **2-chloro-9-methyl-9H-purine** prevents hydrogen bonding at this position. This distinguishes it from related compounds like 2-chloro-9H-purine, which can act as hydrogen bond donors, and generally results in a comparatively lower melting point than its N-H analogue.

Synthesis Context and Handling

A common synthetic route to **2-chloro-9-methyl-9H-purine** involves the methylation of 2-chloro-9H-purine.^[3] This reaction highlights the importance of understanding the starting material's properties to control the reaction conditions effectively.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-chloro-9-methyl-9H-purine**.

Handling and Storage

Given its solid nature and melting point, **2-chloro-9-methyl-9H-purine** is stable at room temperature. Standard handling procedures for solid chemical reagents should be followed. For long-term stability, it is advisable to store the compound in a cool, dry place in a tightly sealed container to prevent moisture absorption, which could affect purity and subsequent reactions.

Conclusion

The melting point of **2-chloro-9-methyl-9H-purine** is a well-characterized value of 129-130 °C, and it exists as a crystalline solid under ambient conditions.^[4] These properties are governed by the compound's planar structure, which allows for strong intermolecular forces through π - π stacking and dipole-dipole interactions. Accurate determination of its melting point serves as a reliable method for identity confirmation and purity assessment. A thorough understanding of these fundamental physicochemical characteristics is indispensable for the successful application of this versatile purine derivative in research and synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-chloro-9-methyl-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 2-chloro-9-methyl-9H-purine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588304#2-chloro-9-methyl-9h-purine-melting-point-and-physical-state]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

